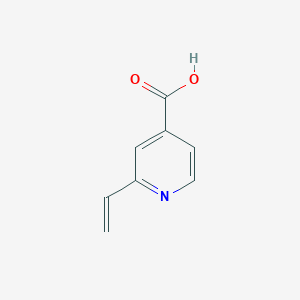

2-Vinylisonicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethenylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h2-5H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUACWSVKKOKSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Vinylisonicotinic Acid and Its Key Precursors

De Novo Synthetic Routes to the 2-Vinylisonicotinic Acid Scaffold

De novo synthesis involves the construction of the core pyridine (B92270) ring from acyclic precursors. These methods are particularly valuable for creating highly substituted or complex pyridine structures that may be difficult to access through simple functional group manipulation.

A predominant strategy for synthesizing this compound involves the introduction of the vinyl group onto a pre-functionalized isonicotinic acid scaffold using palladium-catalyzed cross-coupling reactions. This approach typically starts with a 2-halo-isonicotinic acid derivative, which serves as an electrophilic partner for a vinyl-containing nucleophile.

Suzuki-Miyaura Coupling: This reaction pairs a 2-haloisonicotinic acid (e.g., 2-bromoisonicotinic acid) with a vinylboron species, such as potassium vinyltrifluoroborate. organic-chemistry.orgnih.gov The use of potassium vinyltrifluoroborate is advantageous as it is a stable, solid reagent, circumventing the issues of polymerization associated with vinylboronic acid itself. nih.gov The reaction is typically catalyzed by a palladium(II) source like PdCl₂ with a phosphine (B1218219) ligand (e.g., PPh₃) in a mixed solvent system with a base like cesium carbonate. organic-chemistry.org

Stille Coupling: The Stille reaction provides an alternative route, coupling a 2-haloisonicotinic acid with an organotin reagent like vinyltributylstannane. wikipedia.orgharvard.edu This reaction is known for its tolerance of a wide array of functional groups. The catalytic system usually consists of a palladium(0) complex, such as Pd(PPh₃)₄, often with additives like copper(I) salts to enhance the reaction rate. harvard.edu

Heck Reaction: The Heck reaction can also be employed, typically reacting a 2-haloisonicotinic acid with ethylene (B1197577) gas under palladium catalysis. beilstein-journals.orglibretexts.org The mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by migratory insertion of ethylene and subsequent β-hydride elimination to form the vinyl group. libretexts.org

Table 1: Comparison of Palladium-Catalyzed Vinylation Strategies

| Reaction | Isonicotinic Acid Precursor | Vinyl Source | Typical Catalyst/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromo- or 2-Iodoisonicotinic Acid | Potassium vinyltrifluoroborate | PdCl₂, PPh₃, Cs₂CO₃ | Stable vinyl source, mild conditions. organic-chemistry.orgnih.gov | Potential for protodeboronation of heteroaryl boronic acids. |

| Stille Coupling | 2-Chloro- or 2-Bromoisonicotinic Acid | Vinyltributylstannane | Pd(PPh₃)₄, CuI, LiCl | High functional group tolerance. wikipedia.org | Toxicity of organotin reagents and byproducts. wikipedia.org |

| Heck Reaction | 2-Iodo- or 2-Bromoisonicotinic Acid | Ethylene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Atom-economical vinyl source. | Requires handling of gaseous ethylene, potential for side reactions. |

Constructing the pyridine ring with the necessary substituents already incorporated or in precursor form is a powerful alternative. Multicomponent reactions are particularly efficient in this regard.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source. wikipedia.orgnih.gov To synthesize a 2-vinyl-substituted pyridine, an appropriately chosen α,β-unsaturated carbonyl containing a vinyl group, such as acrolein, could be reacted with a precursor that would ultimately form the isonicotinic acid moiety. This multi-step approach builds the ring and sets the substitution pattern simultaneously. wikipedia.org

Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis produces dihydropyridines, which then require oxidation, modern variations allow for direct pyridine formation. ymerdigital.com A one-pot reaction involving a β-ketoester, an aldehyde, and a source of ammonia (B1221849) can be adapted. By using a vinyl-substituted aldehyde or β-dicarbonyl compound, the 2-vinyl substituent can be incorporated during the ring-forming cyclocondensation.

Functional Group Interconversions Leading to this compound

This strategy begins with a pyridine ring that already possesses the 2-vinyl group and another functional group at the 4-position, which is then converted into a carboxylic acid. This is often a more direct route if the appropriate precursors are available.

A key precursor for this approach is 2-vinylpyridine (B74390), which can be synthesized on an industrial scale via the condensation of 2-picoline (2-methylpyridine) with formaldehyde (B43269) to produce 2-(2-hydroxyethyl)pyridine, followed by dehydration. wikipedia.orgwikipedia.org More direct, one-step catalytic processes using modified zeolite catalysts have also been developed for this transformation. google.comquickcompany.ingoogle.com

Once a 2-vinylpyridine derivative with a suitable handle at the 4-position is obtained, the carboxylic acid can be introduced.

Hydrolysis of a Nitrile: A common and effective method is the hydrolysis of a 4-cyano group. The precursor, 2-vinyl-4-cyanopyridine, can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield this compound. The hydrolysis of various cyanopyridines to their corresponding carboxylic acids is a well-established industrial process. google.com

Oxidation of an Alkyl Group: If the starting material is 2-vinyl-4-picoline, the methyl group at the 4-position can be oxidized to a carboxylic acid. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412), similar to the synthesis of picolinic acid from 2-picoline. wikipedia.org

Table 2: Functional Group Interconversion Pathways

| Precursor | Intermediate | Reaction | Typical Reagents | Final Product |

|---|---|---|---|---|

| 2-Picoline | 2-Vinylpyridine | Condensation/Dehydration | Formaldehyde, Acid/Base Catalyst or Zeolite | (Requires further C4 functionalization) |

| 2-Vinyl-4-picoline | N/A | Oxidation | KMnO₄ | This compound |

| 4-Picoline | 4-Cyanopyridine | Ammoxidation | NH₃, Air, Catalyst | (Requires further C2 vinylation) |

| 2-Vinyl-4-cyanopyridine | N/A | Hydrolysis | H₂O, Acid or Base (e.g., NaOH) | This compound |

Enantioselective and Diastereoselective Synthesis Considerations

While this compound itself is an achiral molecule, its 2-vinylpyridine scaffold is a valuable synthon in asymmetric synthesis for creating complex chiral molecules. The vinyl group and the pyridine nitrogen can participate in and direct stereoselective transformations.

Asymmetric [2+2] Photocycloadditions: The vinyl group of 2-vinylpyridine derivatives can undergo stereocontrolled [2+2] photocycloaddition reactions. By employing a combination of a chiral Brønsted acid and an energy transfer photocatalyst, it is possible to form chiral cyclobutane (B1203170) rings with high levels of diastereo- and enantioselectivity. nih.govacs.org The chiral catalyst organizes the substrates into a ternary complex, directing the stereochemical outcome of the cycloaddition. nih.gov

Stereoselective Polymerization: The polymerization of 2-vinylpyridine can be controlled to produce polymers with specific tacticity (isotactic or syndiotactic). The stereoselectivity is influenced by the catalyst system used, such as cationic yttrium complexes with different ancillary ligands. rsc.org Steric hindrance and electronic effects of the catalyst play a significant role in determining the stereochemical arrangement of the polymer chain. rsc.org These principles can be applied to the synthesis of chiral polymers and copolymers incorporating the this compound moiety.

Sustainable and Efficient Synthesis Protocols

Modern synthetic chemistry emphasizes the development of protocols that are environmentally benign, efficient, and economically viable.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating. sphinxsai.comnih.gov The synthesis of substituted isonicotinic acid derivatives can be significantly improved using microwave-assisted methods, for instance, in direct amidation reactions or multicomponent syntheses. sphinxsai.comnih.gov These techniques reduce energy consumption and can minimize the use of volatile organic solvents.

One-Pot Multicomponent Reactions: Combining several reaction steps into a single operation, known as a one-pot synthesis, improves efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. derpharmachemica.comnih.gov The synthesis of highly substituted pyridines via multicomponent reactions, such as variations of the Kröhnke or Hantzsch syntheses, exemplifies this sustainable approach. ymerdigital.comderpharmachemica.com

Green Solvents and Catalysts: The use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids can replace traditional volatile organic compounds. derpharmachemica.com Furthermore, the development of heterogeneous catalysts, such as modified zeolites for the synthesis of 2-vinylpyridine from 2-picoline, allows for easier catalyst separation and recycling, contributing to a more sustainable process. google.comquickcompany.in

Chemical Reactivity and Transformation Studies of 2 Vinylisonicotinic Acid

Reactions at the Vinyl Moiety

The vinyl group of 2-vinylisonicotinic acid is susceptible to a variety of addition and transformation reactions, typical of an electron-deficient alkene due to the electron-withdrawing nature of the pyridine (B92270) ring.

Electrophilic Additions (e.g., Ozonolysis)

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. In the case of this compound, this reaction is expected to cleave the vinyl group, yielding isonicotinaldehyde-2-carboxylic acid. This transformation provides a route to functionalized pyridine derivatives with an aldehyde group at the 2-position, which can be a valuable synthon for further modifications. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to the more stable ozonide. Subsequent workup under reductive or oxidative conditions determines the final product. Reductive workup, for instance with dimethyl sulfide (B99878) or zinc, would yield the aldehyde, while oxidative workup with hydrogen peroxide would lead to the corresponding carboxylic acid, in this case, pyridine-2,4-dicarboxylic acid.

While specific studies on the ozonolysis of this compound are not extensively documented in publicly available literature, the general mechanism of ozonolysis of vinylpyridines suggests that the reaction is feasible and would proceed as described. The electron-withdrawing pyridine ring may influence the rate of the initial ozone attack on the double bond.

Cycloaddition Reactions

The vinyl group of this compound can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a partner in other cycloadditions. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the isonicotinic acid moiety.

In Diels-Alder reactions, 2-vinylpyridines can act as dienophiles, particularly when activated by Lewis acids. tcichemicals.com The coordination of a Lewis acid to the pyridine nitrogen enhances the electron-withdrawing effect on the vinyl group, making it a more reactive dienophile towards electron-rich dienes. For instance, Lewis acid-promoted Diels-Alder reactions of vinylpyridines with unactivated dienes have been reported to proceed with good yields and regioselectivity. tcichemicals.com Although specific examples with this compound are scarce, it is expected to exhibit similar reactivity, potentially leading to the formation of complex heterocyclic structures.

Photochemical [2+2] cycloadditions of acyclic vinyl pyridines have also been investigated. libretexts.orgnih.govfishersci.co.uk These reactions, often sensitized by a photocatalyst, can lead to the formation of cyclobutane (B1203170) derivatives. The stereoselectivity of such reactions can be controlled through the use of chiral Brønsted acid catalysts, which form a ternary complex with the vinyl pyridine substrate and the reaction partner. libretexts.orgnih.govfishersci.co.uk The position of the vinyl group on the pyridine ring can influence the efficiency and stereoselectivity of the cycloaddition, with 2- and 4-vinylpyridines often showing higher reactivity than their 3-substituted counterparts due to better electronic stabilization through resonance. libretexts.org

Oxidative and Reductive Transformations

The vinyl group of this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations: Besides ozonolysis, other oxidative cleavage methods can be employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under acidic or basic conditions can cleave the double bond to yield pyridine-2,4-dicarboxylic acid. chemistrysteps.com Milder oxidation, for example with osmium tetroxide (OsO4) followed by an oxidative workup, can also achieve this transformation. nih.govmasterorganicchemistry.com Epoxidation of the vinyl group would yield the corresponding epoxide, a versatile intermediate for further functionalization.

Reductive Transformations: Catalytic hydrogenation of the vinyl group is a common reductive transformation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, the vinyl group can be selectively reduced to an ethyl group, yielding 2-ethylisonicotinic acid. tcichemicals.com This reaction is a standard method for the saturation of carbon-carbon double bonds. The choice of catalyst and reaction conditions can be crucial to avoid the reduction of the pyridine ring.

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group of this compound undergoes typical reactions of carboxylic acids, including esterification, amidation, and hydrazide formation.

Esterification Reactions (e.g., with Diazomethane (B1218177) Derivatives)

Esterification of this compound can be achieved through various methods. One common method is the reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). However, for sensitive substrates or for the preparation of methyl esters, diazomethane and its derivatives are often employed.

The reaction of a carboxylic acid with diazomethane is a mild and efficient method for the synthesis of methyl esters. libretexts.orgmasterorganicchemistry.comyoutube.comspcmc.ac.in The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion in an SN2 reaction, releasing nitrogen gas and forming the methyl ester. libretexts.orgmasterorganicchemistry.com Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane and can also be used for the synthesis of methyl esters. tcichemicals.com

| Reactant | Reagent | Product | Yield (%) | Reference |

| Carboxylic Acid | Diazomethane | Methyl Ester | High | libretexts.orgmasterorganicchemistry.com |

| Boc-D-Ser(Bzl)-OH | TMS-diazomethane | O-Bn-N-Boc-D-Ser-OMe | 100 | tcichemicals.com |

Amidation and Hydrazide Formation

Amidation: The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). hepatochem.comresearchgate.net Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, which then readily reacts with an amine to form the amide. rsc.org

| Carboxylic Acid | Amine | Coupling Agent/Method | Product | Reference |

| General Carboxylic Acid | Primary/Secondary Amine | SOCl2, then amine | Amide | rsc.org |

| General Carboxylic Acid | Amine | DCC, HOBt | Amide | hepatochem.com |

Hydrazide Formation: Isonicotinic acid hydrazide and its derivatives are important compounds, notably isoniazid, a key anti-tuberculosis drug. The hydrazide of this compound can be prepared by reacting the corresponding ester (e.g., methyl 2-vinylisonicotinate) with hydrazine (B178648) hydrate (B1144303). epo.orgresearchgate.net This is a standard and efficient method for the synthesis of hydrazides from esters. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. researchgate.netresearchgate.netnih.gov

| Reactant (Ester) | Reagent | Product | Reaction Conditions | Reference |

| Methyl 2-vinylisonicotinate (hypothetical) | Hydrazine Hydrate | This compound hydrazide | Reflux in Ethanol | researchgate.netresearchgate.net |

| Isonicotinamide | Hydrazine Hydrate | Isonicotinic acid hydrazide | Reflux in C1-C3 alcohol | epo.org |

Anhydride and Acid Chloride Formation

The carboxylic acid moiety of this compound is amenable to standard derivatization reactions to form more reactive species such as acid anhydrides and acid chlorides. These transformations are pivotal for subsequent reactions, including esterification and amidation.

Anhydride Formation: Symmetrical anhydrides of this compound can be synthesized through the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent. A more common laboratory-scale method involves the reaction of the carboxylate salt of this compound with its corresponding acid chloride. coconote.applibretexts.org This nucleophilic acyl substitution reaction proceeds readily to yield the anhydride. coconote.app Mixed anhydrides can also be prepared by reacting this compound with a different acyl chloride, a method often employed in peptide synthesis. libretexts.org

Acid Chloride Formation: The conversion of this compound to its acid chloride, 2-vinylisonicotinoyl chloride, is a crucial step for activating the carboxyl group. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). For instance, refluxing 2-nitroisonicotinic acid with thionyl chloride has been shown to effectively produce the corresponding acid chloride. prepchem.com A similar approach would be expected to be effective for this compound. The use of thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification of the desired acid chloride. google.com

Table 1: Reagents for Acid Chloride and Anhydride Formation

| Transformation | Reagent | Byproducts | Notes |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Byproducts are gaseous, simplifying workup. google.com |

| Acid Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Reaction is often faster and milder than with SOCl₂. |

| Acid Chloride | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | PCl₅ is a solid and can be easier to handle. |

| Anhydride | Carboxylate Salt + Acid Chloride | NaCl | A common and efficient laboratory method. coconote.app |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | H₂O | Involves the removal of water from two acid molecules. |

Transformations of the Pyridine Nucleus

The pyridine ring of this compound possesses a unique reactivity pattern due to the electron-withdrawing nature of the nitrogen atom and the presence of both vinyl and carboxylic acid substituents.

The pyridine ring is inherently electron-deficient and, therefore, more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the positions ortho (2,6) and para (4) to the nitrogen atom. stackexchange.comquimicaorganica.org For this compound, the presence of a leaving group at the 2- or 6-position would render the molecule susceptible to attack by nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by resonance, including delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com Subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com The reactivity of pyridinium (B92312) ions in SNAr reactions has also been studied, indicating that quaternization of the nitrogen further activates the ring towards nucleophilic attack. nih.gov While specific studies on this compound are limited, the principles of SNAr on substituted pyridines suggest that if a suitable leaving group were present, reactions with nucleophiles such as amines, alkoxides, and thiolates would be feasible. youtube.com Lewis acid activation of the pyridine nitrogen can also facilitate nucleophilic substitution reactions. semanticscholar.org

In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further deactivating the ring. If substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The vinyl and carboxylic acid groups are both deactivating substituents, which would further decrease the reactivity of the pyridine ring in this compound towards electrophiles. wvu.edu Therefore, forcing conditions would likely be required for reactions such as nitration, halogenation, or sulfonation. wikipedia.orgmasterorganicchemistry.com It is important to note that the vinyl group itself can undergo electrophilic addition reactions. acs.org

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles at this position.

N-Oxidation: The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid. The oxidation of isonicotinic acid to isonicotinic acid N-oxide is a well-established reaction. nih.govnist.govnih.gov The resulting N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides or sulfates, to form quaternary pyridinium salts. nih.govmdpi.com This N-alkylation introduces a positive charge on the nitrogen atom, which significantly modifies the molecule's properties and reactivity. mdpi.com The quaternization of polyvinylpyridine, a polymer derived from a related monomer, has been extensively studied. mdpi.comresearchgate.net For this compound, N-alkylation would likely proceed readily with common alkylating agents. nih.govnih.govbeilstein-journals.org

Table 2: Summary of Pyridine Nucleus Transformations

| Reaction Type | Reagents | Product Type | Expected Reactivity of this compound |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂, RO⁻) | Substituted Pyridine | Favorable at positions 2 and 6 if a leaving group is present. stackexchange.comquimicaorganica.org |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Substituted Pyridine | Unfavorable, requires harsh conditions; substitution at positions 3 and 5. wikipedia.orgwvu.edu |

| N-Oxidation | H₂O₂, Peroxy acids | Pyridine-N-oxide | Favorable. nih.govnih.gov |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Pyridinium Salt | Favorable. nih.govmdpi.com |

Acid-Catalyzed and Radical Reactions

The vinyl group of this compound is the primary site for acid-catalyzed and radical reactions, leading to a variety of transformations, most notably polymerization.

Acid-Catalyzed Reactions: In the presence of a strong acid, the pyridine nitrogen of this compound will be protonated. This protonation enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the vinyl group. Acidic conditions can catalyze the hydration of the vinyl group across the double bond, following Markovnikov's rule, to yield a secondary alcohol. Furthermore, acid catalysis can initiate the cationic polymerization of the vinyl group. nih.gov The protonated vinylpyridinium species can act as a monomer in these polymerization reactions. nih.gov Ruthenium-catalyzed deoxygenative alkylation of vinylpyridines with aldehydes or ketones in the presence of hydrazine has also been reported, offering a pathway for C-C bond formation at the β-position of the vinyl group. rsc.org

Radical Reactions: The vinyl group of this compound is susceptible to free-radical reactions. Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can initiate the polymerization of the vinyl group, leading to the formation of poly(this compound). researchgate.netacs.org This type of polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The resulting polymer would have a carbon backbone with isonicotinic acid moieties as pendant groups. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have been successfully applied to vinylpyridine monomers to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netrsc.org

Table 3: Polymerization of Vinylpyridine Derivatives

| Polymerization Type | Initiator/Catalyst | Monomer | Resulting Polymer |

| Cationic Polymerization | Strong Acid | 2-Vinylpyridine (B74390) | Poly(2-vinylpyridine) |

| Radical Polymerization | AIBN, Benzoyl Peroxide | 2-Vinylpyridine | Poly(2-vinylpyridine) researchgate.net |

| ATRP | 1-Phenylethyl chloride/CuCl | 4-Vinylpyridine (B31050) | Poly(4-vinylpyridine) researchgate.net |

| RAFT Polymerization | Trithiocarbonate agent | 2-Vinylpyridine | Poly(2-vinylpyridine) rsc.org |

Design, Synthesis, and Characterization of 2 Vinylisonicotinic Acid Derivatives and Analogs

Derivatives with Modifications on the Pyridine (B92270) Ring

The introduction of halogen atoms, particularly fluorine, onto the pyridine ring can significantly alter the properties of 2-vinylisonicotinic acid. Fluorine's high electronegativity can impact the acidity of the carboxylic acid and the reactivity of the vinyl group. The synthesis of halogenated analogs often requires specialized starting materials or specific halogenation reactions.

The characterization of such halogenated analogs would rely on standard spectroscopic techniques.

| Technique | Expected Observations for 3-fluoro-2-vinylisonicotinic acid |

| ¹H NMR | Signals corresponding to the vinyl protons and the remaining pyridine ring protons, with coupling patterns influenced by the fluorine atom. |

| ¹³C NMR | Resonances for the vinyl carbons, pyridine ring carbons (with C-F couplings), and the carboxylic acid carbon. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₆FNO₂. |

| IR Spectroscopy | Characteristic absorption bands for the C=C (vinyl), C=O (carboxylic acid), and C-F bonds. |

The introduction of alkyl or aryl groups onto the pyridine ring can be achieved through various cross-coupling reactions or by starting from appropriately substituted pyridine precursors. These substituents can provide steric bulk and modulate the electronic properties of the this compound scaffold.

The synthesis of alkyl-substituted derivatives can be approached by utilizing substituted picolines as starting materials. For example, a methyl-substituted this compound could be synthesized from a lutidine (dimethylpyridine) precursor. The regioselective functionalization of the pyridine ring is a key challenge in these syntheses.

Aryl-substituted derivatives can be prepared using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated this compound precursor. This allows for the introduction of a wide variety of aryl groups with different electronic and steric properties.

| Substitution Type | General Synthetic Strategy | Key Considerations |

| Alkyl Substitution | Starting from an alkyl-substituted pyridine precursor and introducing the vinyl and carboxylic acid groups. | Regioselectivity of functionalization. |

| Aryl Substitution | Cross-coupling reaction (e.g., Suzuki, Stille) on a halogenated this compound derivative. | Catalyst selection, reaction conditions, and purification of the final product. |

Derivatives with Modified Carboxylic Acid Functionality

Modification of the carboxylic acid group into esters, amides, hydrazides, or acid chlorides provides a versatile handle for further functionalization and for tuning the properties of the this compound molecule. These derivatives are often synthesized from the parent carboxylic acid.

Esters of this compound can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca The synthesis of 6-Methyl-2-vinylisonicotinic acid ethyl ester can be envisioned starting from 6-methylnicotinic acid. A patent describes the production of 6-methylnicotinic acid ester by the oxidation of 2-methyl-5-ethylpyridine followed by esterification. google.com To obtain the 2-vinyl derivative, a subsequent vinylation step would be necessary. A plausible synthetic route could involve the conversion of a methyl group at the 2-position of a 6-methylisonicotinic acid ester to a vinyl group.

Amides can be synthesized by reacting the corresponding acid chloride or ester with an amine. nih.gov Direct amidation of the carboxylic acid is also possible using coupling agents or under high temperatures.

Esterification: Typically carried out by refluxing the carboxylic acid with an excess of the desired alcohol and a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.com

Amidation: Can be achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with a primary or secondary amine. nih.gov

| Derivative | Reactants | Typical Conditions |

| Ethyl Ester | This compound, Ethanol | Reflux with catalytic H₂SO₄ masterorganicchemistry.com |

| Amide | This compound chloride, Amine | Stirring in an inert solvent |

Hydrazides are commonly synthesized by reacting an ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303). nih.govpharmascholars.com This reaction is typically performed in an alcoholic solvent under reflux. For the synthesis of This compound hydrazide , the corresponding ethyl or methyl ester of this compound would be treated with hydrazine hydrate. The synthesis of isonicotinic acid hydrazide derivatives is well-documented and these methods can be applied to the vinyl-substituted analog. nih.govresearchgate.netmdpi.com

The general procedure involves:

Dissolving the ester of this compound in a suitable solvent like ethanol.

Adding an excess of hydrazine hydrate.

Refluxing the mixture for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

Cooling the reaction mixture to allow the hydrazide product to crystallize.

Isolating the product by filtration and purifying it by recrystallization.

Acid chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters and amides. They are typically prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgkhanacademy.orgchemguide.co.ukcommonorganicchemistry.com The synthesis of This compound chloride (the user likely intended 2-vinylisonicotinoyl chloride) would involve the reaction of this compound with one of these reagents.

The reaction with thionyl chloride is common and proceeds with the evolution of sulfur dioxide and hydrogen chloride gases. khanacademy.org

Reaction: this compound + SOCl₂ → 2-Vinylisonicotinoyl chloride + SO₂ + HCl

Due to the reactive nature of the vinyl group, care must be taken to control the reaction conditions to avoid unwanted side reactions. The product is typically purified by distillation under reduced pressure.

| Chlorinating Agent | Byproducts | Advantages |

| Thionyl chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed. khanacademy.org |

| Oxalyl chloride ((COCl)₂) ** | CO, CO₂, HCl (gaseous) | Reaction can often be performed under milder conditions. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Solid reagent, can be easier to handle for small-scale reactions. chemguide.co.uk |

Vinyl Group Functionalization and Derivatization

The functionalization of the vinyl group in 2-vinylpyridine (B74390), a structurally related compound, typically involves reactions such as polymerization, Michael addition, and various catalytic cross-coupling reactions. wikipedia.org Due to the electron-withdrawing nature of the pyridine ring, the vinyl group is susceptible to nucleophilic attack at the β-position. wikipedia.org One would hypothesize that the vinyl group of this compound would exhibit similar reactivity, allowing for a range of derivatization strategies.

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of pyridine derivatives and their reactivity is a well-established area of study. The electronic properties of substituents on the pyridine ring, including their position, significantly influence the compound's chemical and biological activity. For instance, the position of a carboxylic acid group on a pyridine ring can affect its acidity and its ability to coordinate with metal ions. nih.gov

In the context of this compound derivatives, it would be anticipated that modifications to the vinyl group or the carboxylic acid moiety would lead to predictable changes in reactivity. For example, the introduction of electron-donating or electron-withdrawing groups on the vinyl substituent would likely alter the electron density of the pyridine ring and, in turn, its reactivity in various chemical transformations.

Despite these general principles, specific research detailing the structure-reactivity relationships of this compound derivatives is not available in the reviewed literature. Quantitative studies, such as Hammett analysis, or qualitative comparisons of reactivity based on systematic structural modifications have not been reported for this specific class of compounds. Therefore, it is not possible to provide detailed research findings or construct data tables illustrating these relationships for this compound derivatives.

Advanced Spectroscopic and Analytical Characterization of 2 Vinylisonicotinic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 2-vinylisonicotinic acid would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. A sharp and intense peak corresponding to the C=O (carbonyl) stretch would be expected around 1700 cm⁻¹. Other characteristic absorptions would include C=C and C=N stretching vibrations from the aromatic ring and vinyl group (1400-1600 cm⁻¹) and C-H stretching and bending modes. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. chemicalbook.com The symmetric stretching of the non-polar C=C bond in the vinyl group is expected to produce a strong Raman signal. The breathing modes of the pyridine (B92270) ring are also typically strong in the Raman spectrum, providing further structural confirmation.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic/Vinyl) | IR, Raman | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | IR | 1680 - 1720 | Strong |

| C=C / C=N stretch (Ring/Vinyl) | IR, Raman | 1400 - 1650 | Medium-Strong |

| C-O stretch (Carboxylic Acid) | IR | 1200 - 1300 | Strong |

| C-H out-of-plane bend | IR | 800 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. libretexts.org The molecular formula is C₈H₇NO₂, corresponding to a monoisotopic mass of approximately 149.048 Da.

The electron impact (EI) mass spectrum would show a distinct molecular ion peak (M⁺˙) at m/z 149. The fragmentation of this ion is expected to proceed through several characteristic pathways, primarily involving the loss of stable neutral molecules or radicals. rsc.org Key fragmentation pathways for substituted pyridines and carboxylic acids include: acs.orgcore.ac.uksapub.org

Loss of the carboxyl group: A prominent fragment would likely arise from the cleavage of the carboxyl group, resulting in an ion at m/z 104 ([M-COOH]⁺).

Decarboxylation: Loss of CO₂ could lead to a fragment at m/z 105 ([M-CO₂]⁺˙).

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can also occur, leading to smaller characteristic ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 149 | [C₈H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [C₈H₆NO]⁺ | Loss of OH radical |

| 105 | [C₇H₇N]⁺˙ | Loss of CO₂ |

| 104 | [C₇H₆N]⁺ | Loss of COOH radical |

| 78 | [C₅H₄N]⁺ | Loss of vinyl and CO groups |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in systems with conjugated π-electrons. researchgate.net this compound possesses an extended conjugated system involving the pyridine ring, the vinyl group, and the carboxylic acid group. This conjugation is expected to result in strong absorption in the UV region. libretexts.orgyoutube.com

The spectrum is predicted to show intense absorption bands corresponding to π → π* electronic transitions. Compared to isonicotinic acid, the addition of the conjugated vinyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, as it extends the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netacs.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~220 - 240 | Pyridine ring and vinyl group conjugation |

| π → π | ~270 - 290 | Extended conjugation of the entire system |

X-ray Crystallography for Absolute Structure and Solid-State Conformation

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule in the solid state. mdpi.com Analysis of a suitable single crystal of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. acs.orgresearchgate.net

This technique would definitively confirm the connectivity and reveal the solid-state conformation, including the planarity of the pyridine ring and the relative orientation of the vinyl and carboxyl substituents. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing arrangement.

Table 6: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal packing. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=C, C=O, C-N). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, O-C=O). |

| Torsion Angles | Dihedral angles defining the conformation of the vinyl and carboxyl groups relative to the ring. |

| Intermolecular Contacts | Details of hydrogen bonding and other non-covalent packing forces. |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

The assessment of purity and the analysis of this compound in complex mixtures rely heavily on modern chromatographic techniques. These methods exploit subtle differences in the physicochemical properties of the analyte and matrix components to achieve separation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed for the qualitative and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity determination of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. shimadzu.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Detailed Research Findings: The high polarity of organic acids makes them suitable for analysis using aqueous mobile phases in reversed-phase chromatography. shimadzu.com For compounds structurally similar to this compound, such as isonicotinic acid, specific methods have been developed that are readily adaptable. A typical method involves a mixed-mode stationary phase, like a Primesep 100 column, which allows for retention and separation. sielc.com The mobile phase is generally a simple isocratic mixture of an organic modifier (e.g., acetonitrile), water, and an acid (e.g., sulfuric acid or phosphoric acid) to control ionization and ensure good peak shape. sielc.commjcce.org.mk Detection is most commonly achieved using a UV detector, leveraging the strong chromophore of the pyridine ring and the vinyl substituent; a wavelength around 200-210 nm is often effective. sielc.commjcce.org.mk

For analyzing complex mixtures, such as reaction monitoring or biological samples, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the preferred platform. nih.gov This technique couples the separation power of HPLC with the specificity and sensitivity of mass spectrometry, allowing for the unambiguous identification and quantification of this compound even in the presence of interfering substances. nih.govmdpi.com

Below is an interactive table summarizing typical HPLC conditions for the analysis of this compound and related compounds.

Table 1: Representative HPLC Parameters for the Analysis of Aromatic Carboxylic Acids.

| Parameter | Condition 1 (Purity Assay) | Condition 2 (Mixture Analysis) |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., LiChrosorb RP-18, 5 µm) mjcce.org.mk | Mixed-Mode (e.g., Primesep 100, 5 µm) sielc.com |

| Mobile Phase | Isocratic: 5 mM H₃PO₄ in Water (pH 2.1) mjcce.org.mk | Isocratic: Acetonitrile (10%) / Water / 0.05% H₂SO₄ sielc.com |

| Flow Rate | 1.0 mL/min mjcce.org.mk | 1.0 mL/min sielc.com |

| Detection | UV at 210 nm mjcce.org.mk | UV at 200 nm or Mass Spectrometry (MS) sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30°C) nih.gov | Ambient |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester derivative.

Detailed Research Findings: The standard procedure involves derivatization followed by GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. mdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method for derivatizing organic acids. mdpi.com The resulting trimethylsilyl (B98337) ester is significantly more volatile and thermally stable, making it suitable for GC analysis.

The separation is typically performed on a capillary column coated with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., WAX-UI or FFAP), which is specifically designed for the analysis of free fatty acids and their derivatives. nih.gov The temperature program is optimized to ensure separation from other components in the mixture. GC-MS analysis in selected ion monitoring (SIM) mode can provide excellent sensitivity and selectivity for quantifying trace amounts of this compound in complex matrices. mdpi.com

The following table outlines typical parameters for a GC-based analysis of derivatized this compound.

Table 2: General GC Parameters for Derivatized this compound Analysis.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) mdpi.com |

| Column | Polar Capillary Column (e.g., WAX-UI or FFAP-coated) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. ~60-80°C, ramp to ~250°C |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of this compound purity and for monitoring the progress of chemical reactions. libretexts.org

Detailed Research Findings: The separation is achieved on a stationary phase, typically silica (B1680970) gel, which is slightly acidic. chemistryhall.com The mobile phase, or eluent, is chosen based on the polarity of the compound. For an aromatic carboxylic acid like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is used. libretexts.orgchemistryhall.com To prevent streaking and ensure a well-defined spot, a small amount of a stronger acid, such as acetic acid, is often added to the eluent. gerli.com

Visualization of the separated spots is typically performed under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator in the TLC plate, causing a dark spot to appear. illinois.edu For enhanced detection, various staining reagents can be employed. A potassium permanganate (B83412) stain, for instance, would react with the vinyl group, producing a yellow or brown spot on a purple background, providing a degree of functional group specificity. illinois.edu The retention factor (Rf) value can be calculated and compared to that of a standard for identification. chemistryhall.com

This table summarizes a typical TLC setup for analyzing this compound.

Table 3: Typical TLC Conditions for this compound.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel G 60 F₂₅₄ gerli.com |

| Eluent System | Hexane:Ethyl Acetate with 1% Acetic Acid (e.g., 1:1 v/v) libretexts.orggerli.com |

| Application | Spotted using a capillary tube on a baseline libretexts.org |

| Development | Ascending, in a closed chamber adrona.lv |

| Visualization | UV light (254 nm) or Potassium Permanganate stain illinois.edu |

Computational Chemistry and Theoretical Investigations of 2 Vinylisonicotinic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules, offering insights into structure, stability, and reactivity.

Electronic Structure and Bonding Analysis (e.g., DFT applications)

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules like 2-vinylisonicotinic acid. By solving the Kohn-Sham equations, DFT can provide valuable information about the distribution of electrons and the nature of chemical bonds within the molecule.

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Furthermore, an analysis of the Mulliken atomic charges can reveal the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. Bond lengths and angles calculated from the optimized geometry can be compared with experimental data, if available, to validate the computational model.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical methods can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. Computational methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are often used to find transition state structures.

For this compound, one could investigate reactions such as its polymerization via the vinyl group or its esterification at the carboxylic acid site. A transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, providing a snapshot of the bond-breaking and bond-forming processes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM calculations provide detailed information about a single, static molecular structure, Molecular Dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals how the molecule moves and changes shape.

MD simulations are particularly useful for understanding the conformational landscape of flexible molecules. For this compound, the orientation of the vinyl group relative to the pyridine (B92270) ring and the conformation of the carboxylic acid group can be investigated. By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations can provide simulated spectra that can be compared with experimental results to aid in structure elucidation and spectral assignment.

For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Visible spectrum, helping to assign electronic transitions. Similarly, by calculating the vibrational frequencies at the optimized geometry, one can generate a theoretical infrared (IR) spectrum. Comparing the calculated vibrational modes with experimental IR data can confirm the presence of specific functional groups and provide confidence in the determined structure.

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be invaluable in assigning the complex NMR spectra of molecules like this compound.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value |

| Major UV-Vis Absorption (λmax) | 275 nm | 272 nm |

| C=O Stretch (IR) | 1710 cm⁻¹ | 1715 cm⁻¹ |

| Aromatic C-H Stretch (IR) | 3050 cm⁻¹ | 3055 cm⁻¹ |

| ¹H NMR (COOH) | 13.5 ppm | 13.2 ppm |

| ¹³C NMR (C=O) | 168 ppm | 167 ppm |

Note: The values in this table are hypothetical and for illustrative purposes.

Force Field Development for Molecular Modeling

For large-scale simulations, such as those involving many molecules of this compound or its interaction with a larger system, the use of classical force fields is more computationally feasible than QM methods. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms.

While general-purpose force fields like AMBER or CHARMM exist, their accuracy for a specific molecule like this compound may be limited. Therefore, the development of a specific force field, or the re-parameterization of an existing one, can be necessary. This process typically involves fitting the force field parameters (e.g., bond lengths, angles, dihedral terms, and non-bonded interactions) to reproduce high-level QM data or experimental observations. A well-parameterized force field is essential for accurate MD simulations and other molecular modeling applications.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For a series of related compounds, QSPR models can be developed to predict properties without the need for experimental measurement.

In the context of this compound and its derivatives, a QSPR study could be undertaken to predict properties such as solubility, boiling point, or partition coefficient. This would involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) for a set of molecules with known properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. Such models can be valuable in the rational design of new compounds with desired properties.

Polymerization Chemistry Involving 2 Vinylisonicotinic Acid Monomers

Radical Polymerization Mechanisms and Kinetics

The polymerization of vinyl monomers proceeds via a chain reaction mechanism that includes initiation, propagation, and termination as the fundamental steps. youtube.com The process begins when an initiator generates free radicals, which then react with monomer units to create propagating radicals. libretexts.org These radicals continue to add more monomers during the propagation phase, leading to the formation of long polymer chains. youtube.com Termination occurs when two growing radicals combine or disproportionate, ending the chain growth. libretexts.org

A novel approach in radical polymerization involves acid-triggered mechanisms that can operate without conventional thermal or photoinitiators. ethz.chmonash.edu In this process, abundant and simple acids, such as sulfuric acid, can serve a dual function: initiating the polymerization and accelerating the reaction rate. ethz.chethz.ch This method is compatible with a broad range of vinyl monomers and solvents. ethz.chmonash.edu

The acid-triggered process can be applied to both conventional free-radical polymerization (FRP) and controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. ethz.ch For RAFT, the acid facilitates the generation of radicals in the absence of an external initiator, leading to polymers with low dispersity and high end-group fidelity. ethz.chresearchgate.net Kinetic studies have shown that increasing the acid concentration (lowering the pH) can lead to faster polymerization rates up to a certain point. ethz.ch This initiator-free method offers a powerful alternative to traditional thermal initiation, potentially simplifying polymer synthesis and enhancing control over the final polymer structure. ethz.chrsc.org Given that 2-vinylisonicotinic acid is itself an acidic monomer, its intrinsic acidity could potentially play a role in self-initiation or influence the kinetics of polymerization triggered by a stronger external acid.

The selection of an appropriate initiator for free radical polymerization is crucial and primarily depends on its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com Initiators are compounds that generate free radicals upon thermal decomposition or photochemical reaction. tcichemicals.com

Commonly used thermal initiators include azo compounds and organic peroxides. tcichemicals.com

Azo Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used initiator soluble in organic solvents. sigmaaldrich.com For aqueous systems, water-soluble azo initiators like 4,4'-Azobis(4-cyanovaleric acid) are suitable. sigmaaldrich.com

Peroxide Initiators: Benzoyl peroxide (BPO) is another common initiator for polymerization in organic media. libretexts.orgsigmaaldrich.com For aqueous emulsion polymerization, potassium persulfate is often employed. sigmaaldrich.com

The choice of solvent is also critical. For vinylpyridine monomers, which are structurally similar to this compound, solvents like N,N-Dimethylformamide have been used. researchgate.net The reaction temperature is typically set to ensure an appropriate decomposition rate of the initiator. sigmaaldrich.com For instance, the bulk free-radical polymerization of 2-vinylpyridine (B74390) (2VP) has been studied at 95°C. researchgate.net

Table 1: General Conditions for Free Radical Polymerization of Related Vinyl Monomers

| Monomer | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine | 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with acetic anhydride | Bulk | 95 | researchgate.net |

| 4-Vinylpyridine (B31050) | Azobisisobutyronitrile (AIBN) | N,N-Dimethylformamide | - | researchgate.net |

| Styrene (B11656) | Benzoyl Peroxide (BPO) | Bulk / Organic Solvent | 50-100 | libretexts.orgelsevierpure.com |

| Vinyl Acetate (B1210297) | CuBr/2,2':6',2''-terpyridine | Supercritical CO₂ | 65 | researchgate.net |

Ionic Polymerization Pathways

Ionic polymerization is a form of chain-growth polymerization where the active center of the growing polymer chain is an ion or an ion pair. youtube.com Depending on the nature of this active center, it is classified as either cationic (a carbocation) or anionic (a carbanion). youtube.com These methods are often very sensitive to the choice of solvent and the presence of impurities. wikipedia.orgwikipedia.org

Cationic polymerization is initiated by electrophilic agents, such as protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃, BF₃), often in the presence of a co-initiator like water. wikipedia.orgpslc.ws This method is generally restricted to vinyl monomers that possess electron-donating substituents, as these groups can stabilize the propagating carbocationic active center. wikipedia.orglibretexts.org

Monomers like isobutylene (B52900) and vinyl ethers are well-suited for cationic polymerization. libretexts.org However, this compound is a poor candidate for this pathway. The pyridine (B92270) ring and the carboxylic acid group are both electron-withdrawing, which would destabilize the required carbocation intermediate. Furthermore, the Lewis basic nitrogen atom of the pyridine ring would readily react with the acidic initiators, forming a pyridinium (B92312) salt and effectively neutralizing the catalyst, thereby inhibiting polymerization.

Anionic polymerization proceeds through a propagating chain end that is a carbanion. wikipedia.org This type of polymerization is suitable for vinyl monomers with strong electron-withdrawing groups that can stabilize the negative charge of the carbanion. eresearchco.com Monomers such as styrene, acrylates, and vinylpyridines are known to undergo anionic polymerization. wikipedia.orgeresearchco.comacs.org The pyridine ring in this compound is electron-withdrawing, which would suggest its suitability for this method. acs.org

However, a significant challenge for the anionic polymerization of this compound is the presence of the acidic proton on the carboxylic acid group. Anionic initiators (e.g., n-butyllithium) and the propagating carbanion are extremely strong bases. uni-bayreuth.de They would preferentially and rapidly react with the acidic proton in an acid-base neutralization reaction. This reaction would terminate the polymerization process immediately by quenching the active anionic center. uni-bayreuth.de Therefore, the direct anionic polymerization of this compound is not feasible without prior protection of the carboxylic acid group.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers. acs.org Among the most robust methods are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) is a versatile method for controlled radical polymerization. However, its application to 2-vinylpyridine has proven to be challenging. researchgate.net The Lewis basic pyridine nitrogen can coordinate with and deactivate the copper catalyst complex, which is essential for the polymerization process. researchgate.net This issue would be expected to persist for this compound, making ATRP a difficult method to implement without significant modification.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is one of the most versatile and tolerant controlled radical polymerization methods. ethz.chresearchgate.net It functions by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. ethz.ch RAFT has been successfully applied to a wide variety of monomers, including vinylpyridines. acs.org For instance, amphiphilic block copolymers containing poly(4-vinyl pyridine) have been synthesized using RAFT. mdpi.com This technique is generally more tolerant of functional groups than ATRP, suggesting it would be a more promising route for the controlled polymerization of this compound. The choice of an appropriate RAFT agent is critical for controlling the polymerization of specific vinyl monomers. mdpi.com

Table 2: Representative Conditions for Controlled Radical Polymerization of Related Vinyl Monomers

| Monomer | Polymerization Method | CTA / Catalyst | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Vinyl Acetate & Acrylic Acid | RAFT | Dibenzyl trithiocarbonate | - | Bulk | - | nih.gov |

| 4-Vinyl Pyridine | RAFT | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) | AIBN | 1,4-dioxane | 70 | mdpi.com |

| 2-Vinylpyridine | ATRP | CuCl/2,2′-bipyridine | Polystyrene-Cl (macroinitiator) | p-xylene | - | researchgate.net |

Synthesis of Homo- and Copolymers from this compound

The polymerization of vinylpyridine analogues is well-documented and can proceed through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods have been successfully employed to create a wide array of homopolymers and copolymers with tailored molecular weights, architectures, and functionalities. For instance, studies on 2-vinylpyridine and 4-vinylpyridine describe their polymerization in bulk, solution, and emulsion systems, as well as their incorporation into block copolymers with monomers like styrene and various acrylates.

However, the presence of the carboxylic acid group on the isonicotinic acid ring of this compound introduces a significant chemical difference that would be expected to influence its polymerization behavior. The acidic proton, potential for hydrogen bonding, and altered electronic effects on the vinyl group would likely necessitate different polymerization conditions and initiator systems compared to its non-carboxylated vinylpyridine counterparts. The specific challenges and opportunities presented by this unique monomer structure—such as its solubility, reactivity ratios in copolymerization, and the properties of the resulting polymers—remain unexplored in the available scientific literature.

Consequently, there are no detailed research findings, including specific reaction conditions, initiator types, monomer reactivity ratios, or characterization data for either the homopolymer, poly(this compound), or any copolymers incorporating this monomer. The creation of data tables detailing such experimental results is therefore not possible at this time. Further research is required to establish the polymerization chemistry of this compound and to determine the properties and potential applications of the resulting polymeric materials.

Coordination Chemistry and Catalysis with 2 Vinylisonicotinic Acid Ligands

Catalytic Applications of 2-Vinylisonicotinic Acid Metal Complexes

Without experimental or theoretical data on how this compound interacts with metal centers, any discussion on its coordination chemistry would be purely speculative. Similarly, the absence of synthesized and characterized complexes means there is no information on their structural properties, spectroscopic data, or potential applications in catalysis.

Table of Compound Names Mentioned

Since no specific complexes of this compound were discussed, a table of compound names cannot be generated.

Design of Homogeneous Catalysts

In the realm of homogeneous catalysis, the this compound ligand can be utilized to synthesize discrete metal complexes with tailored electronic and steric properties. The pyridine (B92270) nitrogen and the carboxylate oxygen can coordinate to a metal center, forming stable chelate rings. The electronic nature of the metal center can be fine-tuned by the substituents on the pyridine ring, which in turn influences the catalytic activity of the complex.

The vinyl group, while not directly involved in the primary coordination to the metal, plays a crucial role in the secondary modification of the catalyst. For instance, it can participate in olefin metathesis or polymerization reactions, allowing for the creation of larger, more complex catalytic architectures. This feature is particularly useful for the development of catalysts with enhanced stability or solubility in specific solvent systems.

Research in the broader field of pyridine-carboxylic acid ligands has shown that their metal complexes are active in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. While specific studies on this compound are not extensively documented, the principles derived from analogous systems suggest its significant potential in homogeneous catalysis. The interplay between the coordination of the pyridyl-carboxylate moiety and the reactivity of the vinyl group is a key area for future catalyst design and discovery.

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes (Based on analogous pyridyl-carboxylate systems)

| Catalytic Reaction | Metal Center | Potential Role of this compound Ligand |

| Olefin Epoxidation | Manganese, Ruthenium | Stabilization of high-valent metal-oxo species. |

| Hydrogenation of Ketones | Iridium, Rhodium | Chiral modification for asymmetric synthesis. |

| Suzuki-Miyaura Coupling | Palladium, Nickel | Lability for facile oxidative addition/reductive elimination. |

| Polymerization | Titanium, Zirconium | Ancillary ligand to control polymer tacticity. |

Heterogeneous Catalysis and Supported Catalysts

The transition from homogeneous to heterogeneous catalysis is often motivated by the desire for catalyst recyclability and ease of separation from the reaction products. This compound is an excellent candidate for the development of heterogeneous catalysts due to its vinyl functionality, which provides a convenient handle for immobilization onto solid supports.

One common approach involves the copolymerization of a metal complex of this compound with a suitable monomer, such as styrene (B11656) or divinylbenzene. This results in the catalyst being covalently bound within a porous polymer matrix. The porosity of the support can be controlled to influence substrate accessibility to the active catalytic sites.

Alternatively, the vinyl group can be used to graft the ligand or its metal complex onto the surface of inorganic supports like silica (B1680970), alumina, or magnetic nanoparticles. This is typically achieved through surface-initiated polymerization or by reacting the vinyl group with a surface that has been pre-functionalized with a complementary reactive group. The resulting supported catalysts benefit from the high surface area and mechanical stability of the inorganic material.

While direct experimental data for catalysts based on this compound is limited, the principles of catalyst heterogenization are well-established for similar vinyl-functionalized ligands. These supported catalysts are expected to exhibit good activity and stability, with the added advantage of being easily recoverable and reusable for multiple reaction cycles.

Table 2: Strategies for Heterogenization of this compound-Based Catalysts

| Support Material | Immobilization Method | Potential Advantages |

| Polystyrene | Copolymerization | High catalyst loading, tunable porosity. |

| Silica (SiO₂) | Surface grafting | High thermal and mechanical stability. |

| Magnetic Nanoparticles | Surface functionalization | Facile separation using an external magnetic field. |

| Graphene Oxide | Covalent bonding | High surface area, enhanced electronic properties. |

Role in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a versatile building block extends into the fields of supramolecular chemistry and the design of metal-organic frameworks (MOFs). Its directional coordination capabilities, combined with the potential for post-synthetic modification via the vinyl group, make it a valuable component for the construction of complex, functional materials.

In supramolecular chemistry, the non-covalent interactions of the pyridine ring, such as hydrogen bonding and π-π stacking, can be exploited to direct the self-assembly of discrete molecular architectures or extended networks. The carboxylic acid group can also participate in robust hydrogen-bonding motifs. The vinyl group introduces an additional element of control, allowing for the possibility of locking self-assembled structures through polymerization or cross-linking reactions.

In the context of MOFs, this compound can serve as an organic linker, bridging metal ions or clusters to form porous, crystalline frameworks. The geometry and connectivity of the resulting MOF are dictated by the coordination preferences of the metal ion and the disposition of the coordinating groups on the ligand. The presence of the vinyl group within the pores of the MOF opens up exciting possibilities for post-synthetic modification.

Post-synthetic modification (PSM) allows for the chemical transformation of the MOF after its initial synthesis, enabling the introduction of new functional groups that would not be stable under the conditions of MOF formation. The vinyl groups of the this compound linkers can be targeted for a variety of chemical reactions, such as bromination, epoxidation, or thiol-ene "click" chemistry. This allows for the precise tuning of the chemical environment within the MOF pores, which can be leveraged for applications in gas storage, separation, and catalysis.

For example, the introduction of polar functional groups can enhance the affinity of the MOF for specific gases like carbon dioxide. Alternatively, the grafting of catalytically active species onto the vinyl groups can lead to the creation of highly active and selective heterogeneous catalysts. The ability to systematically modify the properties of MOFs through PSM of vinyl-functionalized linkers like this compound is a powerful tool for the rational design of advanced materials.

Table 3: Potential Post-Synthetic Modifications of MOFs with this compound Linkers

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| Bromination | Bromine (Br₂) | Dibromoethane | Altered pore chemistry, intermediate for further reactions. |

| Epoxidation | m-CPBA | Epoxide | Increased polarity, site for ring-opening reactions. |

| Thiol-ene Reaction | Thiol | Thioether | Introduction of diverse functionalities (e.g., amines, acids). |

| Heck Coupling | Aryl halide | Substituted alkene | Increased structural complexity and functionality. |

Applications As Synthetic Intermediates for Advanced Molecules

Precursors for Biologically Relevant Compounds

The isonicotinic acid scaffold is a common feature in many biologically active molecules. The vinyl substituent on 2-vinylisonicotinic acid provides an additional point for chemical modification, allowing for its incorporation into intricate molecular architectures designed to interact with biological targets.

Intermediates in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Synthesis

While the pyridine (B92270) core is integral to various therapeutic agents, the direct application of this compound as a key intermediate in the synthesis of prominent Poly(ADP-ribose) Polymerase (PARP) inhibitors is not extensively documented in publicly available scientific literature. The synthesis of PARP inhibitors often involves complex heterocyclic systems, but specific synthetic routes originating from this compound are not prominently reported.

Role in Janus Kinase (JAK) Inhibitor Synthesis